Ethyl {[6-amino-1-(2-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetate
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Overview
Description
ETHYL 2-{[6-AMINO-1-(2-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features an ethyl ester group and a sulfanyl group attached to the pyrimidine ring. The presence of the amino and chloro substituents on the phenyl ring further adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[6-AMINO-1-(2-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the amino and chloro substituents. The final step involves the attachment of the ethyl ester and sulfanyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[6-AMINO-1-(2-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
ETHYL 2-{[6-AMINO-1-(2-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which ETHYL 2-{[6-AMINO-1-(2-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETATE exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and chloro substituents can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{[6-AMINO-1-(2-BROMOPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETATE: Similar structure but with a bromo substituent instead of chloro.
ETHYL 2-{[6-AMINO-1-(2-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETATE: Similar structure but with a fluoro substituent instead of chloro.
Uniqueness
The uniqueness of ETHYL 2-{[6-AMINO-1-(2-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups, which can influence its reactivity and interactions with biological targets. The chloro substituent, in particular, can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.
Properties
Molecular Formula |
C14H14ClN3O3S |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
ethyl 2-[6-amino-1-(2-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C14H14ClN3O3S/c1-2-21-13(20)8-22-14-17-12(19)7-11(16)18(14)10-6-4-3-5-9(10)15/h3-7H,2,8,16H2,1H3 |
InChI Key |
ZTCPGLWPYLJOKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC(=O)C=C(N1C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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